![molecular formula C14H32N2O B14225186 5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol CAS No. 627527-70-2](/img/structure/B14225186.png)
5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol is a chemical compound that belongs to the class of amino alcohols. This compound features a primary amino group and a primary hydroxy group, making it a bifunctional molecule. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of dihydropyran with ammonia, followed by ring opening to produce the desired compound . This process can yield up to 85% product when using a nickel-hydrotalcite catalyst .
Industrial Production Methods
In industrial settings, the compound can be produced using continuous processes that involve the hydrogenation of furfural to tetrahydrofurfuryl alcohol, followed by ring expansion and reductive amination . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential in biochemical assays and as a reagent in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of biodegradable plastics and as a starting material for polyamides.
Wirkmechanismus
The mechanism of action of 5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in nucleophilic substitution reactions. Additionally, the hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1-pentanol: An amino alcohol with similar bifunctional properties.
5-{[2-(6-aminopurin-9-yl)ethyl]amino}pentan-1-ol: Another amino alcohol with a different substituent group.
Uniqueness
5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol is unique due to its specific heptan-2-yl substituent, which imparts distinct chemical properties and reactivity compared to other amino alcohols. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
627527-70-2 |
|---|---|
Molekularformel |
C14H32N2O |
Molekulargewicht |
244.42 g/mol |
IUPAC-Name |
5-[2-(heptan-2-ylamino)ethylamino]pentan-1-ol |
InChI |
InChI=1S/C14H32N2O/c1-3-4-6-9-14(2)16-12-11-15-10-7-5-8-13-17/h14-17H,3-13H2,1-2H3 |
InChI-Schlüssel |
FGUYBSQSWJFNNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)NCCNCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225106.png)
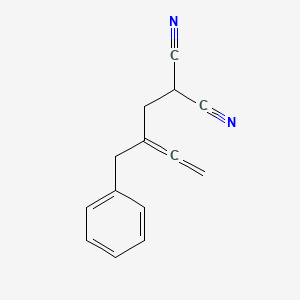
![N-[(3S)-2,5-dioxooxolan-3-yl]propanamide](/img/structure/B14225116.png)
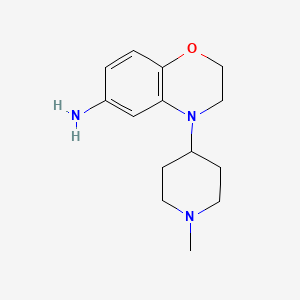
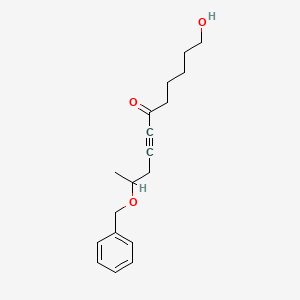
![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)
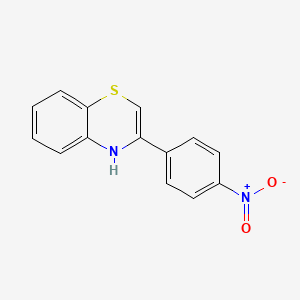

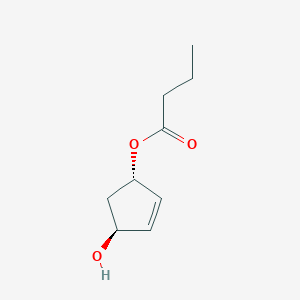
![[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid](/img/structure/B14225155.png)
![Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate](/img/structure/B14225156.png)
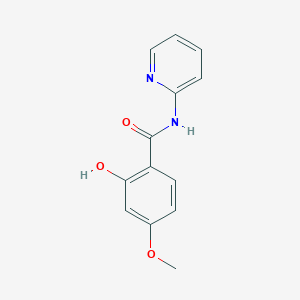

![Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane](/img/structure/B14225177.png)
